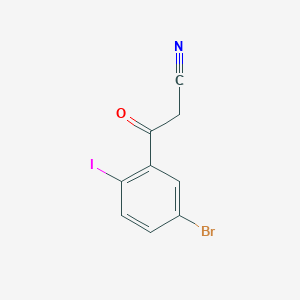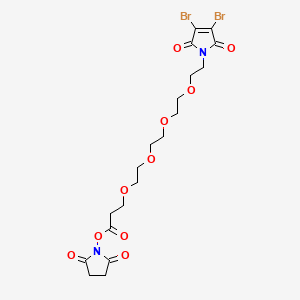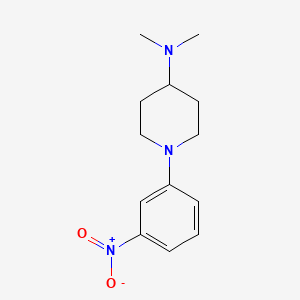
Methyl 5-Fluoro-4,6-dihydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-Fluoro-4,6-dihydroxynicotinate is a fluorinated derivative of nicotinic acid This compound is characterized by the presence of a fluorine atom at the 5-position and hydroxyl groups at the 4 and 6 positions on the nicotinic acid ring The methyl ester group is attached to the carboxyl group of the nicotinic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-4,6-dihydroxynicotinate typically involves the fluorination of a suitable nicotinic acid derivative. One common method is the direct fluorination of 4,6-dihydroxynicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The resulting 5-fluoro-4,6-dihydroxynicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly fluorinating agents may also be considered in industrial settings .
化学反应分析
Types of Reactions
Methyl 5-Fluoro-4,6-dihydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 5-fluoro-4,6-dihydroxyquinoline.
Reduction: Formation of 5-fluoro-4,6-dihydroxy-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
科学研究应用
Methyl 5-Fluoro-4,6-dihydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine.
作用机制
The mechanism of action of Methyl 5-Fluoro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
Similar Compounds
Ethyl 4,6-dihydroxynicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-Fluoro-2,6-dihydroxynicotinate: Lacks the hydroxyl group at the 4-position.
Methyl 5-Fluoro-2,6-dihydroxynicotinate: Similar but with hydroxyl groups at different positions.
Uniqueness
Methyl 5-Fluoro-4,6-dihydroxynicotinate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C7H6FNO4 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC 名称 |
methyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) |
InChI 键 |
CTCZQSKZAKFYLB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CNC(=O)C(=C1O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)





![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)

